molecular formula C10H8ClNO3S B14636385 Ethyl 2-chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate CAS No. 55503-40-7

Ethyl 2-chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate

Cat. No.: B14636385
CAS No.: 55503-40-7
M. Wt: 257.69 g/mol
InChI Key: AVJDNGLNSLRRJI-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the thienopyridine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate typically involves the use of palladium-catalyzed amination reactions. One common method involves the coupling of ethyl 7-cyclopropyl-2-chloro-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate with primary aromatic amines using palladium acetate (Pd(OAc)2) in the presence of cesium fluoride . This method yields the desired compound in good yields and is characterized by its efficiency and simplicity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of palladium-catalyzed reactions and other modern synthetic techniques suggests that scalable production methods could be developed based on these laboratory-scale procedures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Acetate (Pd(OAc)2): Used as a catalyst in amination reactions.

    Cesium Fluoride (CsF): Used as a base in palladium-catalyzed reactions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate is unique due to its specific substitution pattern and the presence of a chlorine atom, which makes it a versatile intermediate for further chemical modifications

Properties

IUPAC Name

ethyl 2-chloro-4-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3S/c1-2-15-10(14)6-4-12-9-5(8(6)13)3-7(11)16-9/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJDNGLNSLRRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00529084
Record name Ethyl 2-chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00529084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55503-40-7
Record name Ethyl 2-chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00529084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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